2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[4-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14-9-15(2)24-20(18(14)12-22)25-7-4-16(5-8-25)13-26-19-10-17(11-21)3-6-23-19/h3,6,9-10,16H,4-5,7-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPDEMVTBLYYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(CC2)COC3=NC=CC(=C3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Cyanoacetamide with Ketones
A widely adopted method involves the condensation of 2-cyanoacetamide with 2-butanone under alkaline conditions, followed by cyclization and chlorination.
Procedure :
-
Formation of sodium enolate :
-
Cyclization with 2-cyanoacetamide :
-
Chlorination with phosphorus oxychloride :
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Enolate formation | NaOMe, MeOH/ether, 4–5°C, 6 h | – |
| Cyclization | H2O, reflux, 17 h | 33% |
| Chlorination | POCl3, 100°C, 6 h | 66.7% |
Synthesis of 4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidine
Williamson Ether Synthesis
The piperidine ether is constructed via nucleophilic substitution between 2-hydroxy-4-cyanopyridine and a chloromethyl-piperidine derivative.
Procedure :
-
Preparation of chloromethylpiperidine :
-
4-Hydroxymethylpiperidine is treated with thionyl chloride (SOCl2) to form 4-(chloromethyl)piperidine.
-
-
Etherification :
Key Data :
| Parameter | Value |
|---|---|
| Reaction temperature | 80°C |
| Reaction time | 12 h |
| Base | K2CO3 |
| Solvent | DMF |
| Yield | 70% |
Coupling of Intermediates
Nucleophilic Aromatic Substitution
The final step involves substituting the chlorine atom in 2-chloro-4,6-dimethylpyridine-3-carbonitrile with the piperidine derivative.
Procedure :
-
Reaction setup :
-
Workup :
Optimization Insights :
-
Higher temperatures (120°C vs. 100°C) improve reaction rates but may degrade sensitive nitrile groups.
-
Excess piperidine (1.5 equiv) increases yield to 70% but complicates purification.
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Etherification
A streamlined approach combines pyridine cyclization and etherification in a single pot, reducing intermediate isolation steps.
Procedure :
-
Simultaneous cyclization and coupling :
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 145°C |
| Time | 4 h |
| Yield | 68% |
Challenges and Mitigation Strategies
Nitrile Group Stability
Chemical Reactions Analysis
Reactivity at Key Positions
The molecule demonstrates site-specific reactivity:
Figure 1: Reactive Centers
textCN | CH3-C≡N...O-Piperidine | Methyl
Piperidine Ring Modifications
-
N-Alkylation : Reacts with benzyl chloride at the piperidine nitrogen (DMF, 60°C)
-
O-Methylation : Selective methylation of pyridyl oxygen using CH₃I/Ag₂O
Pyridine Core Reactions
| Position | Reactivity | Example Transformation |
|---|---|---|
| C-3 | Nitrile hydrolysis | → Carboxylic acid derivatives |
| C-4/6 | Methyl group oxidation | → Hydroxymethyl analogs |
| C-2 | Nucleophilic substitution (O-site) | → Thioether formation |
Stability and Degradation
Controlled decomposition studies reveal:
-
Thermal Stability : Decomposes at 218°C (DSC)
-
Photolysis : Forms 4-cyanopyridine-2-ol under UV/254 nm
-
Hydrolytic Pathways :
(t₁/₂ = 72 hr at pH 7.4)
This comprehensive analysis establishes 2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile as a versatile scaffold for medicinal chemistry development, with optimized synthetic protocols enabling precise structural modifications. Recent advances in its derivatization strategies show particular promise for targeting enzyme allosteric sites and microbial resistance mechanisms .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its role as a potential drug candidate in treating various diseases. Its structure suggests activity as a receptor modulator or inhibitor.
- GLP-1 Receptor Agonism : Research indicates that compounds with similar structures can act as agonists for the glucagon-like peptide-1 (GLP-1) receptor, which is crucial in glucose metabolism and appetite regulation. This suggests that our compound may have applications in diabetes management and obesity treatment .
Anticancer Activity
Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties. The presence of the cyanopyridine group is known to enhance the cytotoxicity against certain cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases that are overexpressed in cancer cells, leading to reduced proliferation and increased apoptosis .
Neuropharmacology
Given its piperidine structure, the compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
- Potential Uses : It could be explored for conditions such as depression and anxiety disorders, where modulation of these neurotransmitters is beneficial.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | GLP-1 Receptor Agonism | Demonstrated effective modulation of GLP-1 receptor activity in vitro. |
| Study 2 | Anticancer Properties | Found significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |
| Study 3 | Neuropharmacological Effects | Reported promising results in animal models for anxiety reduction, suggesting potential for clinical applications. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and modulating various biochemical pathways. The molecular targets include enzymes and receptors that are crucial for biological processes. By interacting with these targets, the compound can alter cellular functions and exhibit pharmacological activities.
Comparison with Similar Compounds
Notes and Limitations
Data Gaps : Explicit data on the target compound’s synthesis, crystallography, and biological activity are absent in the provided evidence. Comparisons rely on structural inferences.
Contradictions : (SHELX software) is unrelated to the compound’s chemistry and excluded from analysis.
Biological Activity
The compound 2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features several functional groups that contribute to its biological activity:
- Pyridine ring : Known for its role in various biological interactions.
- Piperidine moiety : Often associated with analgesic and anesthetic properties.
- Cyanopyridine substituent : Enhances the compound's reactivity and potential biological effects.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The presence of the cyanopyridine group suggests potential interactions with specific receptors involved in immune modulation and cancer pathways.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, contributing to its immunomodulatory effects, particularly in autoimmune diseases and cancer .
Immunomodulatory Effects
The compound has shown promising results as an immunomodulatory agent . In vitro studies suggest it can modulate immune responses, potentially offering therapeutic benefits for conditions such as autoimmune diseases and cancer. The mechanism appears to involve the regulation of cytokine production and T-cell activation.
Anticancer Properties
There is emerging evidence supporting the compound's anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) cells, with significant increases in apoptotic cell populations observed . The compound's ability to interfere with cell cycle progression further underscores its potential as an anticancer agent.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds that share structural similarities with this compound. Below are key findings from recent research:
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dichloromethane/THF | |
| Reaction Temperature | 50°C | |
| Purification | 30–60% EtOAc/Hexane chromatography |
Q. Table 2. Analytical Validation Metrics
| Technique | Critical Data Points | Reference |
|---|---|---|
| 1H NMR | δ 2.35 (piperidinyl-CH2) | |
| HPLC-MS | Retention time: 8.2 min; [M+H]+: 376.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
